

Spectroscopic Analysis of 4-Bromotetrahydropyran: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromotetrahydropyran

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Introduction

4-Bromotetrahydropyran is a heterocyclic organic compound with the chemical formula C_5H_9BrO . It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The characterization of this compound relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the available spectroscopic data for **4-bromotetrahydropyran**, outlines the general experimental protocols for these analytical methods, and presents a logical workflow for its spectroscopic analysis.

Molecular and Physical Properties

Before delving into the spectroscopic data, a summary of the key physical and chemical properties of **4-bromotetrahydropyran** is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Bromotetrahydropyran**

Property	Value
Molecular Formula	C ₅ H ₉ BrO[1]
Molecular Weight	165.03 g/mol [1]
Exact Mass	163.98368 Da[1]
Appearance	Liquid
CAS Number	25637-16-5[1]

Spectroscopic Data

A comprehensive analysis of **4-bromotetrahydropyran** involves the use of ¹H NMR, ¹³C NMR, IR, and MS to elucidate its molecular structure and confirm its identity. While specific, experimentally determined high-resolution data with detailed peak assignments and coupling constants are not readily available in the public domain, this section outlines the expected spectral features based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-bromotetrahydropyran** is expected to show distinct signals for the protons at the C2, C3, and C4 positions of the tetrahydropyran ring. Due to the electronegativity of the oxygen and bromine atoms, the protons adjacent to these atoms will be deshielded and appear at a lower field (higher ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atom attached to the bromine (C4) and the carbons adjacent to the oxygen (C2 and C6) are expected to be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-bromotetrahydropyran** will be characterized by the vibrations of its C-H, C-O, and C-Br bonds.

Table 2: Predicted IR Absorption Bands for **4-Bromotetrahydropyran**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2850-3000	C-H stretch	Strong
1050-1150	C-O stretch	Strong
500-600	C-Br stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **4-bromotetrahydropyran** will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.

Table 3: Predicted Mass Spectrometry Data for **4-Bromotetrahydropyran**

m/z	Ion	Notes
164/166	[C ₅ H ₉ BrO] ⁺	Molecular ion (M/M+2)
85	[C ₅ H ₉ O] ⁺	Loss of Br

Experimental Protocols

The acquisition of high-quality spectroscopic data requires appropriate sample preparation and instrumental parameters. The following are general experimental protocols for the techniques discussed.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **4-bromotetrahydropyran** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **4-bromotetrahydropyran** is a liquid, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum is typically run first and then automatically subtracted from the sample spectrum.

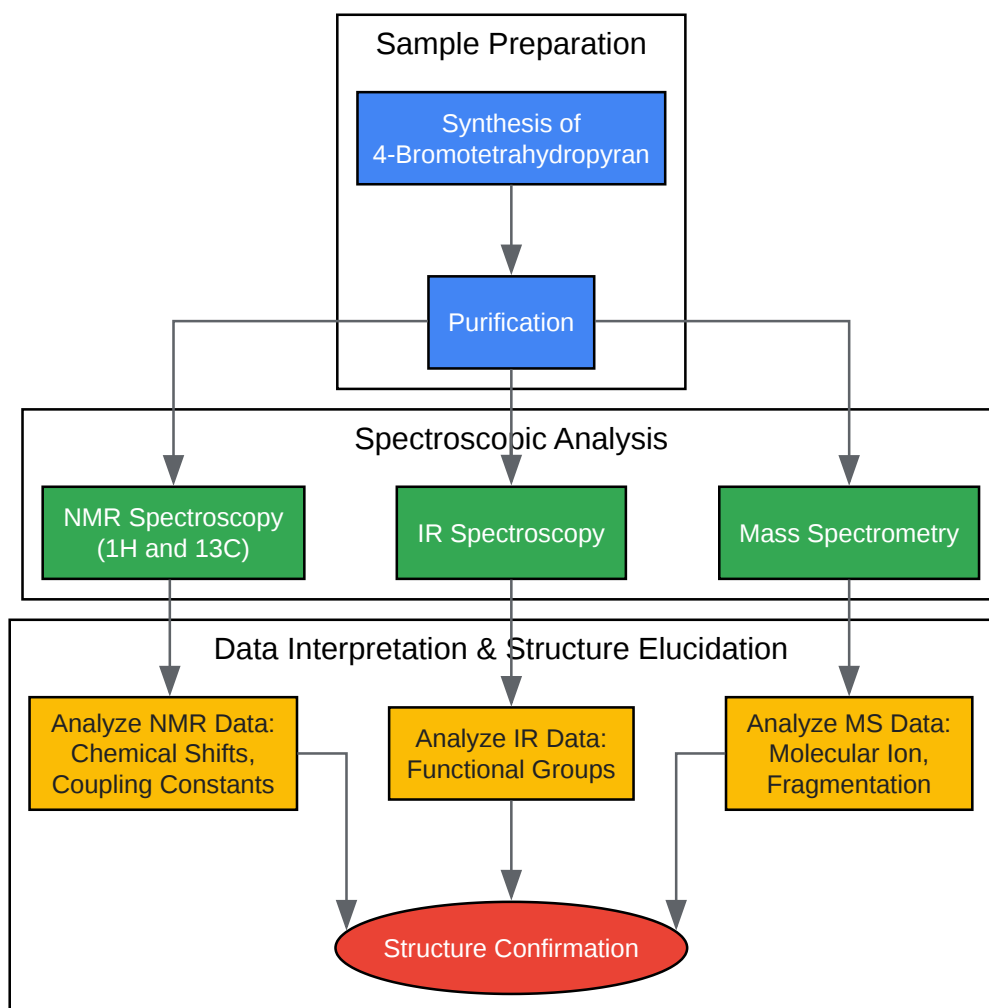
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **4-bromotetrahydropyran** in a volatile organic solvent is prepared. The sample is then introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** The molecules are ionized, typically using electron ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like **4-bromotetrahydropyran** is crucial for an efficient and accurate structure elucidation.

Spectroscopic Analysis Workflow for 4-Bromotetrahydropyran



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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure confirmation of **4-bromotetrahydropyran**.

Conclusion

The spectroscopic analysis of **4-bromotetrahydropyran** through NMR, IR, and MS provides a comprehensive characterization of its molecular structure. While detailed, high-resolution

spectral data is not widely published, the expected spectral features are well-understood based on the compound's known structure. The experimental protocols and analytical workflow outlined in this guide provide a solid framework for researchers and professionals working with this and similar compounds in the fields of chemical synthesis and drug development.

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References

- 1. 4-Bromotetrahydropyran | C₅H₉BrO | CID 13349654 - PubChem [pubchem.ncbi.nlm.nih.gov]
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